

In Vitro Antitumor Activity of Oncrasin-72: A Technical Overview

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Compound of Interest

Compound Name: Anticancer agent 72

Cat. No.: B12397534

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Oncrasin-72 (NSC-743380), a potent analogue of oncrasin-1, has demonstrated significant in vitro antitumor activity across a range of human cancer cell lines.^{[1][2]} Identified through synthetic lethality screening on K-Ras mutant tumor cells, this small molecule induces antitumor effects by modulating multiple cancer-related signaling pathways.^[1] This technical guide provides an in-depth overview of the in vitro efficacy of Oncrasin-72, detailing its mechanism of action, experimental protocols used for its evaluation, and key quantitative data.

Data Presentation: In Vitro Efficacy

The antitumor activity of Oncrasin-72 has been quantified using growth inhibition and cytotoxicity assays across various cancer cell lines. The data highlights its high potency, particularly in a subset of cell lines derived from lung, colon, ovary, kidney, and breast cancers.^{[1][2]}

Table 1: Growth Inhibitory Concentrations of Oncrasin-72

Cell Line	Cancer Type	Parameter	Value	Citation
NCI-60 Panel (subset)	Various	GI ₅₀	≤ 10 nM	[1][2]
MCF-7	Breast Cancer	IC ₅₀	0.02 μM	[2]
A498	Renal Cancer	IC ₅₀	0.01 μM	[2]
786-O	Renal Cancer	IC ₅₀	> 10 μM	[2]
MDA-MB-231	Breast Cancer	IC ₅₀	> 10 μM	[2]
NCI-60 Panel (median)	Various	GI ₅₀	1.62 μM	[2]

GI₅₀: The concentration causing 50% growth inhibition. IC₅₀: The concentration causing a 50% reduction in surviving cells after 72 hours of treatment.[2]

Table 2: Apoptosis Induction by Oncrasin-72

Treatment with Oncrasin-72 leads to a dose-dependent increase in apoptosis in sensitive cell lines. This is evidenced by an increase in the sub-G1 cell population during cell cycle analysis. [2]

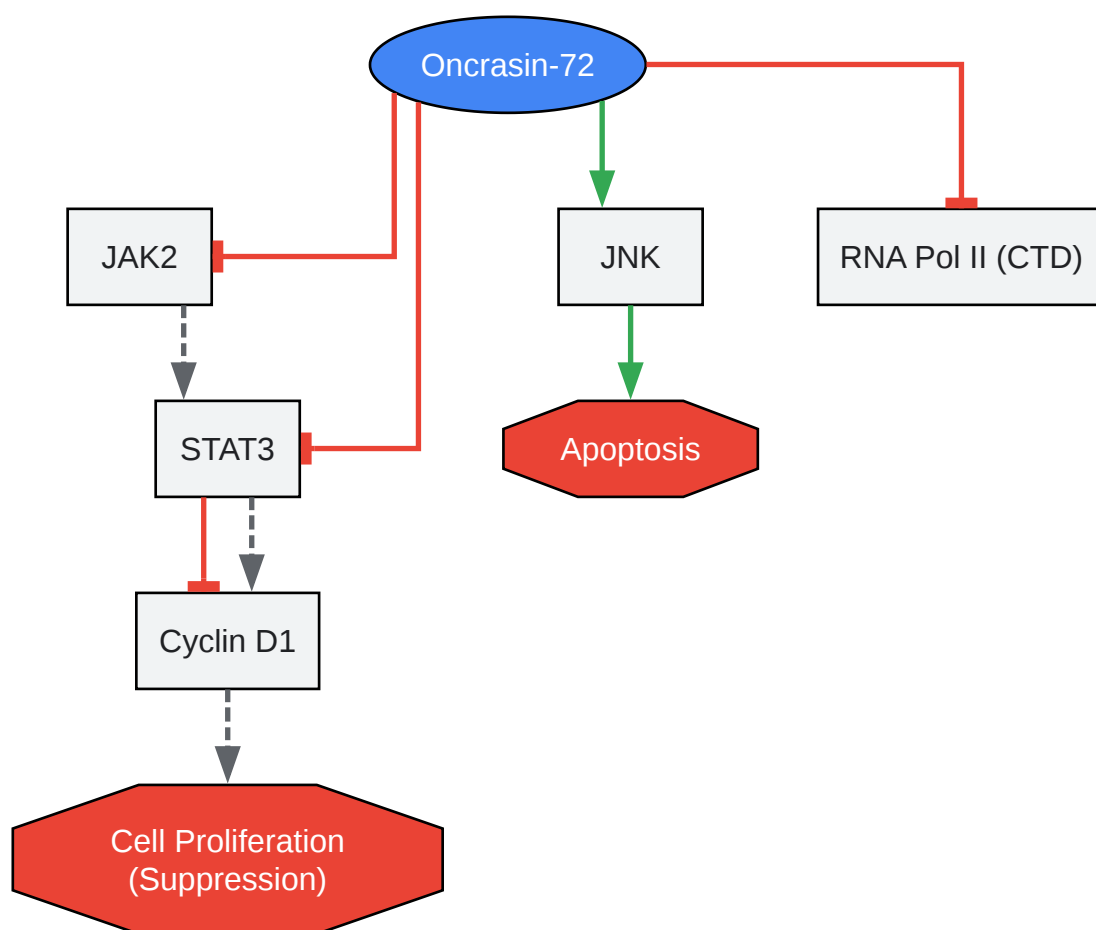
Cell Line	Sensitivity	Apoptosis Induction (Sub-G1 Population)	Citation
A498	Sensitive	Increased in a dose-dependent manner	[2]
MCF-7	Sensitive	Increased in a dose-dependent manner	[2]
786-O	Resistant	No significant change	[2]
MDA-MB-231	Resistant	No significant change	[2]

Mechanism of Action & Signaling Pathways

Mechanistic studies reveal that Oncrasin-72 exerts its antitumor effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and suppression of cell proliferation.[1]

Key mechanistic actions include:

- Inhibition of JAK2/STAT3 Pathway: Oncrasin-72 inhibits the phosphorylation of JAK2 and STAT3, a critical pathway for tumor cell proliferation and survival.[1]
- Activation of JNK Pathway: The compound induces the activation of JNK (c-Jun N-terminal kinases), a pathway often associated with stress-induced apoptosis.[1]
- Suppression of RNA Polymerase II: It suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, which can disrupt transcription and contribute to cell death.[1]
- Downregulation of Cyclin D1: Oncrasin-72 suppresses the expression of Cyclin D1, a key regulator of cell cycle progression.[1]



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References

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- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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